molecular formula C13H17N5O2S2 B6449694 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2549038-08-4

2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

Cat. No.: B6449694
CAS No.: 2549038-08-4
M. Wt: 339.4 g/mol
InChI Key: BWJAIGHRXCRCEF-UHFFFAOYSA-N
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Description

The compound 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a heterocyclic molecule featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold linked to a 1,3-thiazole ring via a sulfonyl-substituted pyrazole moiety.

Properties

IUPAC Name

2-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-16-9-12(4-15-16)22(19,20)18-7-10-5-17(6-11(10)8-18)13-14-2-3-21-13/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJAIGHRXCRCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.

Result of Action

The result of the compound’s action is likely to be cell death, given its potential cytotoxic activity. This could lead to a reduction in the size of tumors in the case of cancer treatment.

Biological Activity

The compound 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of various heterocyclic precursors. For instance, the synthesis may start from a pyrazole derivative which is then reacted with thiazole to form the desired compound. Characterization techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The thiazole and pyrazole moieties in this compound are known for their antimicrobial properties. Recent studies have demonstrated that derivatives containing these functional groups exhibit significant activity against various bacterial strains and fungi. For example:

CompoundActivityMIC (µg/mL)
Thiazole derivative AAntibacterial15
Pyrazole derivative BAntifungal20

These results suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds with similar structures have shown remarkable cytotoxicity. For instance, a related thiazole derivative exhibited an IC50 value of 6.9 µg/mL against HepG2 cells and 13.6 µg/mL against HCT-116 cells . The mechanisms underlying these effects often involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Studies

  • Study on Anticancer Properties : A study conducted on various thiazole-pyrazole derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compound demonstrated a significant reduction in cell viability in treated groups compared to controls.
  • Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial activity of synthesized thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at specific positions on the thiazole or pyrazole rings can lead to enhanced potency or selectivity for certain biological targets. For example, substituents that increase lipophilicity may improve membrane permeability, thereby enhancing bioavailability .

Comparison with Similar Compounds

5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (Compound 7a)

This compound () shares a thiadiazole-thioether linkage and pyrazole core but lacks the bicyclic pyrrolopyrrole system. Key differences include:

  • Synthetic Yield: 60.72% for Compound 7a vs.
  • Melting Point : 189.6°C (dec) for Compound 7a, suggesting higher thermal stability compared to thiazole derivatives without sulfonyl groups.
  • Spectroscopic Data : Distinct ¹H NMR signals (e.g., SCH₂ at δ 4.86, NH₂ at δ 8.00) highlight electronic effects of the thiadiazole-thioether group .

1,3-Thiazole vs. 1,3,4-Thiadiazole

  • Bioactivity : Thiadiazoles are often associated with antimicrobial and anticancer activities, whereas thiazoles may target kinases or ion channels .

Bicyclic Amine-Containing Compounds

2-{5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole

This analog () replaces the thiazole with a benzodiazole ring. Key distinctions include:

  • Molecular Weight : 414.5244 g/mol (benzodiazole analog) vs. ~380–400 g/mol (estimated for the target compound).
  • Structural Impact : The benzodiazole’s aromaticity may enhance π-π stacking interactions in biological targets, whereas the thiazole’s sulfur atom could improve membrane permeability .

Sulfonyl-Pyrazole Derivatives

5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole

This compound () features a nitro-pyrazole and tetrazole system. Unlike the target compound’s sulfonyl group, the nitro substituent introduces strong electron-withdrawing effects, which may reduce metabolic stability but increase reactivity in electrophilic substitutions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Thiazole + bicyclic amine ~390 (estimated) N/A Sulfonyl-pyrazole; potential CNS activity
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Thiadiazole + pyrazole 295.0 (M+H)⁺ 189.6 (dec) High thermal stability; SCH₂ linkage
2-{5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole Benzodiazole + bicyclic amine 414.5244 N/A Aromatic benzodiazole; higher molecular weight
5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole Tetrazole + nitro-pyrazole N/A N/A Electron-withdrawing nitro group

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s bicyclic pyrrolopyrrole system likely requires multi-step synthesis, contrasting with simpler thiadiazole derivatives (e.g., Compound 7a) prepared in moderate yields .
  • Biological Potential: The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the thiazole’s sulfur could improve blood-brain barrier penetration compared to benzodiazole analogs .
  • Analytical Characterization : Structural analogs (–5) emphasize the utility of ¹H NMR and LC-MS for verifying substituent effects, which would apply to the target compound’s analysis .

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